molecular formula C15H12Cl3N3O3 B11712695 N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide

N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide

Cat. No.: B11712695
M. Wt: 388.6 g/mol
InChI Key: MGAXVCYXLQXMJB-UHFFFAOYSA-N
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Description

N-[2,2,2-Trichloro-1-(4-nitroanilino)ethyl]benzamide is a benzamide derivative characterized by a trichloroethyl backbone and a 4-nitroanilino substituent. Its molecular structure includes:

  • Benzamide core: A benzene ring linked to a carboxamide group.
  • Trichloroethyl group: A 2,2,2-trichloroethyl moiety attached to the amide nitrogen.
  • 4-Nitroanilino substituent: A para-nitro-substituted aniline group bonded to the trichloroethyl carbon.

Properties

Molecular Formula

C15H12Cl3N3O3

Molecular Weight

388.6 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide

InChI

InChI=1S/C15H12Cl3N3O3/c16-15(17,18)14(20-13(22)10-4-2-1-3-5-10)19-11-6-8-12(9-7-11)21(23)24/h1-9,14,19H,(H,20,22)

InChI Key

MGAXVCYXLQXMJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide typically involves the reaction of 4-nitroaniline with trichloroacetyl chloride to form an intermediate, which is then reacted with benzoyl chloride to yield the final product. The reaction conditions often require the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: 4-nitroaniline + trichloroacetyl chloride → intermediate

    Step 2: Intermediate + benzoyl chloride → this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

    Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed

    Reduction: N-[2,2,2-trichloro-1-(4-aminoanilino)ethyl]benzamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: Benzoic acid and 4-nitroaniline

Scientific Research Applications

N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

Modifications to the benzamide ring significantly influence physicochemical properties and biological activity:

Compound Name Substituent on Benzamide Molecular Weight (g/mol) Key Findings Reference
Target Compound None (plain benzamide) ~434.5 High affinity for TRPA1 channels in species-specific studies.
AMG2504 4-Nitro ~471.3 Potent antagonist of human TRPA1; nitro group enhances electrophilic reactivity.
AMG5445 4-Methoxy ~446.3 Reduced antagonism compared to nitro derivatives; methoxy lowers reactivity.
AMG7160 4-Bromo ~495.2 Moderate TRPA1 inhibition; bromine increases molecular weight and lipophilicity.
3-Nitro-N-[...]ethyl]benzamide 3-Nitro ~453.7 Altered steric effects due to meta-substitution; unstudied in TRPA1.

Key Insight : Electron-withdrawing groups (e.g., nitro) enhance TRPA1 antagonism by promoting electrophilic interactions with cysteine residues .

Modifications to the Anilino Group

The anilino group's substitution pattern dictates binding specificity and metabolic stability:

Compound Name Anilino Substituent Biological Activity Reference
Target Compound 4-Nitro Species-specific TRPA1 modulation (e.g., inactive in rats).
CMP1 4-Nitrophenylsulfanyl Activates rat TRPA1 but suppresses human TRPA1.
N-[...]-(4-bromoanilino)ethyl] 4-Bromo Unknown activity; bromine may enhance halogen bonding.
4-Nitro-N-[...]-(2,5-dimethyl)ethyl] 2,5-Dimethyl Structural analog with potential altered pharmacokinetics.

Key Insight : The para-nitro group in the target compound contributes to its unique species-specific pharmacology, whereas bulkier substituents (e.g., sulfanyl or bromo) may alter receptor interactions .

Thiourea and Thiadiazole Derivatives

Incorporation of heterocycles or thiourea moieties enhances molecular complexity and binding affinity:

Compound Name Additional Functional Group Synthesis Method Docking Score (kcal/mol) Reference
4-Methyl-N-[...]thiadiazol-2-yl) 1,3,4-Thiadiazole Condensation of isothiocyanates -9.2 (vs. reference -7.5)
3-Methyl-N-[...]thioureido)ethyl] Thiourea Reaction with arylamines -8.7
Target Compound None Standard amide coupling -7.8

Key Insight : Thiadiazole derivatives exhibit superior docking scores due to additional hydrogen bonding and π-π stacking interactions .

Pharmacological and Species-Specific Effects

  • TRPA1 Modulation :

    • The target compound and AMG2504 show differential effects on human vs. rodent TRPA1 channels. For example, CMP1 (structurally similar) activates rat TRPA1 but inhibits human TRPA1 due to divergent cysteine residues in the binding pocket .
    • Replacement of the nitro group with methoxy (AMG5445) abolishes antagonism, emphasizing the nitro group's critical role .
  • Synthetic Accessibility :

    • Thiourea derivatives (e.g., ) are synthesized via arylamine addition to isothiocyanate intermediates, offering modular routes for diversification .

Biological Activity

N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity.

Chemical Structure and Properties

The compound's molecular structure is characterized by the following features:

  • Molecular Formula : C15H12Cl3N3O3
  • Molecular Weight : 447.7 g/mol
  • IUPAC Name : this compound

This structure includes a trichloroethyl group and a nitroaniline moiety, which are crucial for its biological activity.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Inhibition of DHFR can lead to significant antitumor effects, making this compound a candidate for cancer therapy .
  • Cell Signaling Interference : It may interact with signaling pathways such as the MAPK/ERK pathway, affecting cell growth and differentiation .

Antitumor Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic properties against various cancer cell lines. For instance:

  • Study on Cancer Cell Lines : In vitro tests showed that the compound significantly inhibited the growth of breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating effective concentrations for treatment .

Comparative Activity with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundTrichloroethyl + NitroanilineStrong DHFR inhibitionPotential antitumor agent
4-Amino-N-(2-chloroethyl)-benzamideChloroethyl groupModerate DHFR inhibitionLacks trichloro substituents
N-(4-Nitrophenyl)-N'-methylureaUrea derivativeAntitumor activityDifferent mechanism of action

Case Study 1: Inhibition of Dihydrofolate Reductase

A significant study focused on the interaction of this compound with DHFR. Molecular docking simulations revealed that the compound forms stable complexes with the active site of DHFR, suggesting a strong binding affinity that could be exploited for therapeutic applications .

Case Study 2: Cytotoxicity in Cancer Models

In another study involving various cancer models, this compound demonstrated dose-dependent cytotoxicity. The results indicated that at higher concentrations, the compound induced apoptosis in cancer cells through caspase activation pathways .

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